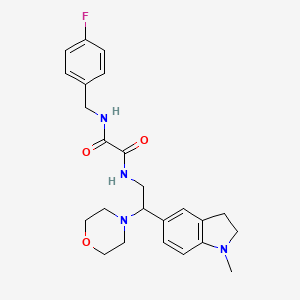

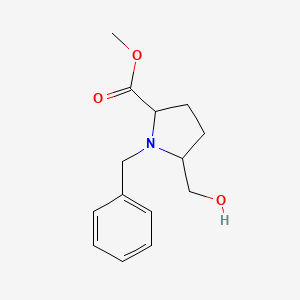

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrimidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

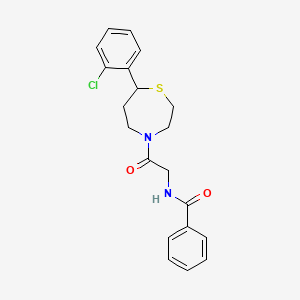

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, and anti-inflammatory activities .

Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also has a dimethylamino group attached, which could influence its reactivity and properties .Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions. For example, they can act as nucleophilic catalysts for acylation reactions and esterifications .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dimethylamino group could influence its polarity and solubility .Applications De Recherche Scientifique

Biological Monitoring and Metabolic Studies

Biological Monitoring of Pirimicarb : A study by Hardt, Appl, and Angerer (1999) on pirimicarb, a compound structurally related to N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrimidine-2-carboxamide, provided insights into biological monitoring. It explored the metabolism of pirimicarb in mammals, identifying major metabolites excreted in human urine, which could serve as sensitive and specific parameters for exposure assessment. This research is crucial for understanding the metabolic pathways and potential exposure risks of related compounds in humans (Hardt, Appl, & Angerer, 1999).

Metabolism of DACA in Cancer Patients : McCrystal et al. (1999) reported on the metabolism of N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a DNA-intercalating drug with potential anticancer activity. This study provides valuable pharmacokinetic data, including dose-limiting toxicities and metabolic pathways, highlighting the complexities of drug metabolism and the importance of identifying metabolites for optimizing therapeutic efficacy and safety (McCrystal et al., 1999).

Environmental and Food Safety

Exposure to Dietary Amines and Nitrate : Siddiqi et al. (1992) conducted a study in a region with a high risk of esophageal and gastric cancer, focusing on the exposure to aliphatic amines and nitrate from commonly consumed foods and beverages. This research is crucial for understanding the environmental and dietary factors contributing to cancer risk, emphasizing the need for monitoring harmful compounds in food (Siddiqi et al., 1992).

Pharmacokinetics and Toxicity Studies

Pharmacokinetics of Antiulcer Compounds : Uckert, Kobayashi, and Maier-Lenz (1989) investigated the tolerability and pharmacokinetics of KW-5805, an antiulcer compound, revealing insights into its metabolic profile and excretion patterns in humans. Such studies are vital for the development of new therapeutic agents, providing foundational knowledge for dose optimization and safety assessments (Uckert et al., 1989).

Oxidative Stress in Neurodegenerative Diseases

Oxidative DNA Damage in Alzheimer's Disease : Gabbita, Lovell, and Markesbery (1998) explored the oxidative damage to nuclear DNA in the brains of Alzheimer's disease patients, demonstrating increased levels of oxidized nucleic acids. This study underscores the role of oxidative stress in neurodegenerative diseases and supports the investigation of oxidative damage mitigation strategies (Gabbita, Lovell, & Markesbery, 1998).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N7O/c1-10-9-11(21(2)3)20-14(19-10)18-8-7-17-13(22)12-15-5-4-6-16-12/h4-6,9H,7-8H2,1-3H3,(H,17,22)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOYBHOGXVSUHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)C2=NC=CC=N2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2688546.png)

![4-Pent-4-enoyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2688551.png)

![Potassium 2-{2-azabicyclo[2.2.1]hept-5-EN-2-YL}acetate](/img/structure/B2688555.png)

![3-isobutyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2688559.png)

![N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B2688561.png)